molecular formula C8H7BrN2O B14847489 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one

6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Cat. No.: B14847489
M. Wt: 227.06 g/mol
InChI Key: VCPHJHDXTKUSSC-UHFFFAOYSA-N
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Description

6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one is a heterocyclic compound that contains a bromine atom and a naphthyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the bromination of a naphthyridine precursor. Common synthetic routes may include:

    Bromination Reaction: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Cyclization Reactions: Formation of the naphthyridine ring through cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and cyclization reactions, optimized for yield and purity. Specific conditions such as temperature, solvent, and catalysts are adjusted to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydro-2,7-naphthyridin-3(2H)-one: Lacks the bromine atom but shares the core structure.

    6-Chloro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-1,4-dihydro-2,7-naphthyridin-3(2H)-one: Contains a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-Bromo-1,4-dihydro-2,7-naphthyridin-3(2H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C8H7BrN2O/c9-7-1-5-2-8(12)11-4-6(5)3-10-7/h1,3H,2,4H2,(H,11,12)

InChI Key

VCPHJHDXTKUSSC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC=C2CNC1=O)Br

Origin of Product

United States

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